1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Overview
Description
1-Piperidin-4-yl-cyclopropylamine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is an off-white solid with a molecular weight of 213.15 g/mol
Preparation Methods
The synthesis of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride typically involves the reaction of piperidine derivatives with cyclopropylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Piperidin-4-yl-cyclopropylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropylamines.
Scientific Research Applications
1-Piperidin-4-yl-cyclopropylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Piperidin-4-yl-cyclopropylamine dihydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and have various pharmacological applications.
Cyclopropylamines: These compounds contain a cyclopropylamine moiety and are used in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its specific combination of the piperidine and cyclopropylamine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-piperidin-4-ylcyclopropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOXRFVFJNXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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